molecular formula C11H5Cl6N3O B11789694 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 1374651-41-8

2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine

Katalognummer: B11789694
CAS-Nummer: 1374651-41-8
Molekulargewicht: 407.9 g/mol
InChI-Schlüssel: OEQSITHQYLIHRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of phenol with trichloromethyl-substituted triazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, at elevated temperatures (150-160°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits key enzymes involved in plant growth and development. This inhibition disrupts essential biological pathways, leading to the death of the target plants .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenoxy-4,6-dimethylpyrimidine
  • 2-(2,6-Dichlorophenoxy)-pyrimidine
  • 2-(3-Methyl-4-chlorophenoxy)-4,6-bis(ethylamino)-s-triazine

Uniqueness

Compared to similar compounds, 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine stands out due to its unique trichloromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

1374651-41-8

Molekularformel

C11H5Cl6N3O

Molekulargewicht

407.9 g/mol

IUPAC-Name

2-phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C11H5Cl6N3O/c12-10(13,14)7-18-8(11(15,16)17)20-9(19-7)21-6-4-2-1-3-5-6/h1-5H

InChI-Schlüssel

OEQSITHQYLIHRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.